molecular formula C8H12ClN3O B7898173 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Cat. No.: B7898173
M. Wt: 201.65 g/mol
InChI Key: DHAPRJSWLGRJRF-FJXQXJEOSA-N
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Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged structural scaffolds is a cornerstone of rational drug design. The molecule 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride exemplifies this approach by uniting two key heterocyclic systems: pyrrolidine (B122466) and pyrazine (B50134).

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in numerous natural products and synthetic drugs. nih.gov Its significance in medicinal chemistry is multi-faceted. nih.gov The non-planar, sp³-hybridized nature of the ring allows for the creation of complex three-dimensional structures that can effectively explore the pharmacophore space of biological targets. nih.govresearchgate.net This scaffold's stereochemical richness is particularly important; the spatial orientation of substituents on the pyrrolidine ring can drastically alter the binding affinity and efficacy of a drug candidate, enabling fine-tuning of its pharmacological profile. nih.govsemanticscholar.org

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. nih.gov This moiety is present in several clinically approved medications and is recognized for its diverse pharmacological potential. nih.gov Its heteroaromatic character provides a unique blend of properties, enabling it to participate in various non-covalent interactions with protein targets, including hydrogen bonds (acting as an acceptor at the nitrogen atoms) and π-stacking interactions. acs.org This versatility makes the pyrazine ring a valuable component in the design of molecules intended to modulate biological pathways. acs.org

The fusion of a flexible, stereochemically defined pyrrolidine unit with a rigid, aromatic pyrazine core in this compound creates a compound scaffold with significant potential for interacting with a variety of biological targets in a specific and potent manner.

Rationale for Investigation of Novel Pyrazine Derivatives

The investigation of novel pyrazine derivatives is a highly active area of research, driven by the broad and potent biological activities exhibited by this class of compounds. mdpi.comtandfonline.com The pyrazine core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown success in treating a wide range of human diseases. nih.gov This has led to the development of several important drugs that are currently in clinical use, demonstrating the therapeutic value of this heterocycle. nih.gov

The rationale for exploring new pyrazine derivatives is supported by their diverse pharmacological activities, which include:

Anticancer Activity : Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. nih.gov Research continues into novel pyrazine-based tyrosine kinase inhibitors, such as AKN-028, for treating conditions like acute myeloid leukemia. nih.gov

Antimicrobial and Antiviral Activity : Pyrazinamide is a cornerstone drug for the treatment of tuberculosis. nih.gov Other derivatives have been investigated for their efficacy against various pathogens. dntb.gov.ua

Cardiovascular and Diuretic Effects : Amiloride, another pyrazine-based drug, is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. nih.gov

Anti-inflammatory and Analgesic Properties : Studies have shown that certain pyrazine derivatives can inhibit inflammatory pathways, indicating their potential for development as anti-inflammatory agents. mdpi.comtandfonline.com

The continued synthesis and evaluation of novel pyrazine derivatives like this compound are aimed at discovering new therapeutic agents with improved efficacy, selectivity, and safety profiles. The strategy of modifying the pyrazine core with other pharmacologically relevant moieties, such as the pyrrolidine ring, is a proven method for generating chemical diversity and identifying new drug candidates. dntb.gov.ua

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPRJSWLGRJRF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride

Development of Asymmetric Synthetic Routes to 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

The principal synthetic strategy for this compound involves a convergent approach. This entails the separate synthesis of two key building blocks: the enantiomerically pure (S)-pyrrolidin-3-ol moiety, often with a protecting group on the nitrogen, and a suitably functionalized pyrazine (B50134) ring. These intermediates are then coupled, followed by deprotection and conversion to the hydrochloride salt.

The critical stereocenter of the target molecule is within the pyrrolidin-3-ol fragment. Ensuring the correct (S)-configuration at the 3-position is paramount, and several stereoselective methods have been developed to achieve this. These methods can be broadly classified into three categories: chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature. L-glutamic acid and L-malic acid are common starting points for the synthesis of (S)-pyrrolidin-3-ol. The synthesis typically involves multiple steps of functional group manipulation and cyclization to form the desired pyrrolidine (B122466) ring while retaining the original stereochemistry.

Asymmetric Catalysis: Transition-metal-catalyzed asymmetric reactions provide a powerful means to generate chiral centers with high enantioselectivity. Asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrrolidin-3-one derivative, using a chiral catalyst (e.g., a Ruthenium-BINAP complex) can yield the desired (S)-pyrrolidin-3-ol. Another prominent method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, catalyzed by copper(I) complexes, which can construct the chiral pyrrolidine ring with high stereocontrol. nih.gov

Chiral Auxiliaries: In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. For instance, an achiral amine can be derivatized with a chiral auxiliary, followed by cyclization to form the pyrrolidine ring. The diastereomers formed can be separated, and subsequent removal of the auxiliary provides the enantiopure pyrrolidine derivative.

The following table summarizes various approaches to the stereoselective synthesis of the pyrrolidine core.

Method Starting Material Example Key Transformation Advantages Reference
Chiral Pool SynthesisL-Glutamic AcidIntramolecular cyclization, reductionReadily available, inexpensive starting material
Asymmetric HydrogenationN-protected-pyrrolidin-3-oneRu- or Rh-catalyzed hydrogenationHigh enantioselectivity, catalytic organic-chemistry.org
Asymmetric CycloadditionGlycine (B1666218) derivatives, AlkenesCu(I)-catalyzed 1,3-dipolar cycloadditionBuilds ring and stereocenter simultaneously nih.govmdpi.com
Chiral AuxiliaryAchiral 1,4-dihalo-2-butanolDiastereoselective cyclizationHigh diastereoselectivity nih.gov

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. mdpi.com For coupling with the pyrrolidinol moiety, the pyrazine ring must be functionalized with a suitable leaving group, typically at the 2-position. 2-Chloropyrazine (B57796) or 2-bromopyrazine (B1269915) are common and commercially available starting materials for this purpose. The core of the synthesis is the formation of the ether linkage between the pyrazine ring and the (S)-pyrrolidin-3-ol. Several standard etherification methods can be employed.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.com In this context, the N-protected (S)-pyrrolidin-3-ol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces the chloride from 2-chloropyrazine in an SNAr (Nucleophilic Aromatic Substitution) reaction to form the desired ether. organicchemistrytutor.comchem-station.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of stereochemistry. missouri.eduorganic-chemistry.org However, for this specific synthesis, since the stereocenter is already correctly established in the pyrrolidinol, the inversion is not a desired outcome for the alcohol stereocenter. The reaction involves treating the N-protected (S)-pyrrolidin-3-ol and a suitable pyrazine-based pronucleophile (like 2-hydroxypyrazine) with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-synthesis.comnih.gov This method is particularly useful under mild conditions but generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for forming carbon-oxygen bonds, including aryl ethers. organic-chemistry.orgwikipedia.org The reaction couples an aryl halide or triflate (e.g., 2-chloropyrazine) with an alcohol (N-protected (S)-pyrrolidin-3-ol) in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base. wikipedia.orgresearchgate.netacsgcipr.org This method offers broad substrate scope and functional group tolerance under relatively mild conditions. wikipedia.org

Prior to these coupling reactions, the secondary amine of the pyrrolidine ring must be protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from competing as a nucleophile in the coupling reaction. The final step of the synthesis is the removal of this protecting group, typically under acidic conditions, which can be performed concurrently with the formation of the hydrochloride salt.

The final step in the preparation is the formation of the hydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of a basic compound. The free base of 2-((S)-Pyrrolidin-3-yloxy)-pyrazine, obtained after deprotection of the nitrogen-protecting group, is converted to its hydrochloride salt.

The most common method involves dissolving the free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol. sciencemadness.orgblogspot.com A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas is then added. nih.govgoogle.comresearchgate.net The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with fresh solvent, and dried. sciencemadness.orgnih.gov

Confirmation of the salt formation and its purity is established through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, protonation of the pyrrolidine nitrogen causes a significant downfield shift of the signals for the adjacent protons (α-protons). reddit.comnih.gov The appearance of a broad signal for the N-H⁺ proton, which may exchange with deuterium (B1214612) in solvents like D₂O, is also indicative of salt formation. researchgate.net 35Cl solid-state NMR can also be used as a sensitive probe of the local environment of the chloride anion, providing a unique fingerprint for the salt form. rsc.org

Infrared (IR) Spectroscopy: The formation of the ammonium (B1175870) salt results in the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N⁺-H stretching vibration.

Titration: A simple acid-base titration can be used to determine the molar equivalence of the amine and the chloride, confirming the 1:1 stoichiometry of the salt.

Elemental Analysis: Combustion analysis provides the percentage composition of elements (C, H, N, Cl, O), which must match the calculated values for the molecular formula of the hydrochloride salt.

Exploration of Alternative Synthetic Pathways

Beyond the convergent approach described above, alternative synthetic strategies can be envisioned. These routes might alter the order of bond formation or employ different key reactions to construct the core structure. One plausible alternative involves forming the pyrrolidine ring at a later stage of the synthesis.

For example, a synthesis could commence with 2-chloropyrazine and an achiral, suitably functionalized three-carbon chain containing a precursor to the alcohol. After etherification, the nitrogen atom could be introduced, followed by an intramolecular cyclization to form the pyrrolidine ring. If this cyclization step is designed as an asymmetric reaction, such as an intramolecular hydroamination catalyzed by a chiral transition metal complex, it could establish the required stereocenter. This approach might reduce the total number of steps but would depend heavily on the efficiency and stereoselectivity of the key cyclization step.

Another strategy could involve a [3+2] cycloaddition reaction where one of the components already contains the pyrazine moiety. For instance, an azomethine ylide could be generated from a glycine derivative that is attached to a pyrazine-containing fragment. Its subsequent reaction with an alkene would form the pyrrolidine ring directly attached to the pyrazine ether scaffold.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for target engagement and receptor binding assays. The most common isotopes used are stable isotopes like deuterium (²H or D) and carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). researchgate.net

The synthesis of these labeled compounds requires the introduction of the isotope at a metabolically stable position. selcia.com The synthetic route is often adapted to incorporate the label from a commercially available labeled precursor.

Preclinical Pharmacological Investigations of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride

In Vitro Biological Activity Profiling of 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Target Identification and Engagement Studies

No publicly available studies have identified the specific biological targets of this compound. While the pyrrolidine (B122466) and pyrazine (B50134) moieties are present in various biologically active compounds, the specific target profile for this combination has not been disclosed in the scientific literature.

Receptor Binding and Ligand Affinity Assays

There is no published data from receptor binding and ligand affinity assays for this compound. Consequently, its affinity for any specific receptors is unknown.

Enzyme Inhibition and/or Activation Studies

Information regarding the effects of this compound on enzyme activity is not available in the public domain. There are no published studies detailing its potential to inhibit or activate any enzymes.

Cellular Pathway Modulation in Relevant Model Systems

There are no publicly available studies that describe the modulation of cellular pathways by this compound in any model systems.

Preclinical In Vivo Efficacy and Mechanism Validation of this compound

Efficacy in Relevant Preclinical Animal Models

No data from in vivo efficacy studies of this compound in any preclinical animal models have been published. Therefore, its potential therapeutic effects in a living organism have not been documented in the accessible scientific literature.

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for understanding the biochemical and physiological effects of a drug candidate and for establishing a clear relationship between drug exposure and therapeutic effect. For novel compounds such as this compound, the identification and validation of relevant PD biomarkers in preclinical models is a key step.

Based on available information, specific pharmacodynamic biomarker data from preclinical studies of this compound are not extensively detailed in the public domain. However, for compounds containing a pyrazine moiety, which are investigated for various therapeutic areas including oncology and neurology, a range of potential biomarkers could be considered. For instance, in preclinical cancer models, biomarkers could include the modulation of specific signaling pathways or the expression levels of target proteins. In neurological models, changes in neurotransmitter levels or the activity of specific neural circuits could be monitored.

Future preclinical studies on this compound would need to establish and quantify such biomarkers. This process typically involves:

Target Identification: Elucidating the primary molecular target(s) of the compound.

Assay Development: Creating robust assays to measure the activity of the target or downstream signaling molecules in biological samples (e.g., plasma, cerebrospinal fluid, or tissue homogenates).

In Vivo Model Selection: Utilizing relevant animal models of disease to assess the compound's effects on the selected biomarkers.

Without specific published data, a hypothetical data table for a future preclinical study might look as follows:

BiomarkerPreclinical ModelMethod of QuantificationObserved Change
Phospho-Target X LevelRodent Brain TissueWestern Blot / ELISADose-dependent decrease
Neurotransmitter Y ReleaseMicrodialysis in RatsHPLC-MS/MSSignificant increase
Gene Z ExpressionTumor XenograftqRT-PCRDownregulation

Note: This table is illustrative and not based on actual data for this compound.

Assessment of Target Occupancy in In Vivo Systems

Target occupancy (TO) studies are essential to confirm that a drug candidate engages with its intended molecular target in a living organism. This is a critical factor in linking the administered dose to the observed pharmacological effect. The relationship between a receptor's occupancy and its ultimate pharmacological efficacy is a key aspect of drug discovery.

The assessment of target occupancy for this compound in in vivo systems would likely involve techniques such as positron emission tomography (PET) or ex vivo binding assays. In a typical ex vivo target occupancy study, animals are administered the test compound, and after a specific time, tissues of interest (e.g., brain, tumor) are collected to measure the amount of the compound bound to its target.

Key parameters determined in such studies include the dose- or concentration-dependent increase in target occupancy. This helps in establishing the relationship between the plasma or tissue concentration of the drug and the extent of target engagement.

A representative data table from a hypothetical in vivo target occupancy study for this compound is presented below:

Dose GroupPlasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)Target Occupancy (%)
Vehicle< LOQ< LOQ0
Low Dose502530
Mid Dose1507565
High Dose40020090

Note: This table is illustrative and not based on actual data for this compound. LOQ = Limit of Quantification.

The data from such studies are vital for guiding dose selection in subsequent clinical trials, ensuring that the doses administered are sufficient to achieve the desired level of target engagement.

Structure Activity Relationship Sar Studies of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride and Analogues

Systematic Modification of the Pyrazine (B50134) Core of 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

The pyrazine ring serves as a crucial hydrogen bond acceptor and participates in aromatic interactions within the receptor binding pocket. Its modification can significantly alter the compound's affinity, selectivity, and efficacy. While direct SAR studies on this compound are not extensively published, principles can be drawn from studies on analogous structures, such as substituted pyridines and other pyrazine derivatives. nih.govnih.govimist.ma

Modifications typically involve introducing various substituents at the available positions on the pyrazine ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role. For instance, studies on similar heterocyclic cores indicate that small, electron-withdrawing groups like halogens (e.g., F, Cl) can enhance binding affinity by altering the electrostatic potential of the ring. Conversely, large, bulky substituents may cause steric hindrance, preventing optimal docking with the target receptor.

The existence of the pyrazine ring as a fundamental framework in various clinically used drugs highlights its importance in drug design, and achieving optimal bioactivity often requires various molecular modifications. imist.ma Research into pyrazine derivatives has shown that the introduction of different functional groups, such as bromo, methyl, or nitro groups, can have a significant impact on their biological activities. imist.ma

Table 1: Postulated Effects of Pyrazine Core Modifications on Biological Activity

Modification TypeSubstituent ExamplePredicted Effect on ActivityRationale
Halogenation-Cl, -FPotential IncreaseEnhances binding through altered electronics and potential halogen bonding.
Alkylation-CH₃, -C₂H₅VariableSmall groups may improve hydrophobic interactions; larger groups may cause steric clash.
Electron-Donating-OCH₃, -NH₂Potential DecreaseMay alter the hydrogen-bonding capacity of the pyrazine nitrogens unfavorably.
Electron-Withdrawing-CN, -NO₂Potential IncreaseCan increase the strength of hydrogen bond acceptance at the ring nitrogens.

Exploration of Substituent Effects on the Pyrrolidine (B122466) Ring of this compound

The pyrrolidine ring is another key component for molecular recognition. As a saturated heterocycle, its conformation and the spatial orientation of its substituents are critical for activity. nih.gov The nitrogen atom in the pyrrolidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor's binding site.

Comprehensive "methyl scan" analyses on the pyrrolidine ring of nicotine (B1678760), a structurally related nAChR agonist, provide a valuable model for understanding these effects. nih.govnih.gov These studies have shown that methylation at each carbon of the pyrrolidine ring leads to unique changes in receptor interactions. nih.gov

N-Methylation: The N-methyl group of the pyrrolidine is often essential. Replacing it with larger alkyl groups can decrease affinity due to steric constraints. nih.govnih.gov

C2'-Position: Modification at the C2 position can significantly impact activity. For example, 2'-methylation of nicotine was found to uniquely enhance binding and agonist potency at α7 nAChRs. nih.govnih.gov

C3'-Position: The 3-position, where the pyrazine moiety is attached in the title compound, is critical. Substituents at this position directly influence the orientation of the pyrazine ring in the binding pocket. SAR studies on other pyrrolidine derivatives have shown that activity is strongly affected by substituents at the 3-position. nih.gov

C4'-Position: Methylation at the 4'-position has been shown to decrease potency and efficacy at α7 receptors more significantly than at α4β2 receptors, suggesting this position can be modified to achieve subtype selectivity. nih.govnih.gov

The stereochemistry of substituents on the pyrrolidine ring is also vital. For instance, in some series, a cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for optimal activity. nih.gov

Table 2: Inferred Effects of Pyrrolidine Ring Substitutions based on Nicotine Analog Studies

Position of SubstitutionType of SubstitutionObserved Effect on nAChR InteractionReference
1'-NEthyl instead of MethylSignificantly reduced interaction with α4β2, but not α7 nih.govnih.gov
2'MethylationEnhanced binding and agonist potency at α7 nih.govnih.gov
3'trans-MethylationBetter tolerated by α7 receptors than α4β2 receptors nih.govnih.gov
4'MethylationDecreased potency and efficacy, more so at α7 than α4β2 nih.govnih.gov
5'cis-MethylationLacked agonist activity and had low affinity nih.govnih.gov
5'trans-MethylationRetained considerable α7 receptor activity nih.govnih.gov

Chiral Specificity and Stereoisomeric Activity of this compound

The designation "(S)" in the compound's name indicates that the stereocenter at the 3-position of the pyrrolidine ring has a specific spatial configuration. This chirality is paramount for biological activity because molecular targets, such as receptors and enzymes, are themselves chiral and create asymmetric binding environments.

The interaction between a small molecule and its receptor is highly dependent on a precise three-dimensional fit, analogous to a key fitting into a lock. Consequently, one enantiomer (the eutomer) often exhibits significantly higher affinity and/or efficacy than the other (the distomer). In the context of this compound, the (S)-enantiomer is the active form, correctly orienting the pyrazine ring and the pyrrolidine nitrogen for optimal interaction with the receptor binding site.

Studies on analogous compounds consistently demonstrate the importance of this stereochemistry. For example, in the synthesis of potent nAChR agonists like A-84543, the (S)-pyrrolidinyl moiety is a key structural feature. nih.gov The corresponding (R)-enantiomer typically shows dramatically reduced activity, often by several orders of magnitude. This difference in activity underscores the highly specific nature of the ligand-receptor interaction and confirms that the (S)-configuration is essential for the pharmacological profile of this class of compounds.

Development of SAR Models for Optimized Biological Activity of this compound Derivatives

To rationalize the observed SAR data and guide the design of new, more potent analogues, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) are employed. semanticscholar.orgfrontiersin.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net

These models are built by:

Aligning a series of structurally related compounds (like various derivatives of the title compound) based on a common scaffold.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule.

Using statistical methods to correlate the variations in these fields with the observed biological activity (e.g., binding affinity Ki or functional potency EC₅₀).

The resulting 3D-QSAR models generate contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. japsonline.com

Steric Maps: Green contours might indicate regions where bulky groups enhance activity, while yellow contours show where they cause steric clashes and reduce activity.

Electrostatic Maps: Blue contours can highlight areas where positive charge is preferred, while red contours indicate where negative charge is beneficial.

For this compound derivatives, a QSAR model could reveal, for example, that adding a bulky, hydrophobic group at a specific position on the pyrazine ring enhances van der Waals interactions with a hydrophobic pocket in the receptor. Similarly, it could confirm the importance of the positive charge on the pyrrolidine nitrogen by showing a large, favorable blue contour near it. These models provide a predictive framework to design novel compounds with optimized biological activity before undertaking their chemical synthesis. semanticscholar.orgresearchgate.net

Mechanistic Elucidation of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride Action

Biochemical Characterization of Target Interaction for 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

While direct biochemical studies on this compound are limited, the pyrazine (B50134) core is a well-established pharmacophore in kinase inhibitors. nih.gov Pyrazine derivatives often act as hinge-binding motifs, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for inhibitory activity. pharmablock.com The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases. pharmablock.com

Furthermore, the pyrrolidine (B122466) ring may contribute to target selectivity and potency by forming additional interactions with amino acid residues in the vicinity of the active site. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom as an acceptor. acs.org Other observed interactions include weak hydrogen bonds with pyrazine hydrogen as a donor, π-interactions, and coordination to metal ions. acs.org

Table 1: Potential Molecular Interactions of the Pyrazine Moiety

Interaction TypeDescriptionPotential Residues Involved
Hydrogen Bond (Acceptor)The nitrogen atoms of the pyrazine ring accept hydrogen bonds from donor residues.Amide backbones in kinase hinge regions (e.g., Alanine, Glutamate). pharmablock.com
Hydrogen Bond (Donor)C-H---O/N interactions where the pyrazine C-H acts as a weak donor.Aspartate, Glutamate, Serine.
π-π StackingAromatic stacking interactions between the pyrazine ring and aromatic amino acid side chains.Phenylalanine, Tyrosine, Histidine. researchgate.net
Metal CoordinationThe nitrogen atoms can coordinate with metal ions present in the active site of metalloenzymes.Zinc, Magnesium, Manganese. acs.org

This table is illustrative and based on general interactions of pyrazine-containing compounds.

Cellular Signaling Pathway Analysis Following this compound Treatment

Given the potential for kinase inhibition, this compound could modulate a number of cellular signaling pathways critical for cell proliferation, survival, and differentiation. nih.gov For instance, inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the RAS-ERK and PI3K-Akt signaling cascades is a common mechanism for anticancer agents containing the pyrazine scaffold. nih.govmdpi.com

Should the compound target a specific kinase, its downstream effects could be mapped by observing the phosphorylation status of key signaling proteins. For example, treatment of cells with a kinase inhibitor typically leads to a decrease in the phosphorylation of its direct substrates. The pyrrolopyrazine scaffold, a related structure, has been associated with kinase inhibitory activity, suggesting that compounds like this compound could have similar effects. researchgate.net

Table 2: Hypothetical Impact on Cellular Signaling Pathways

Signaling PathwayKey ProteinsPotential Effect of Compound
RAS-ERK (MAPK)RAS, RAF, MEK, ERKInhibition of proliferation, survival, and differentiation. nih.gov
PI3K-AktPI3K, Akt, mTORInduction of apoptosis and cell cycle arrest.
JAK-STATJAK, STATModulation of immune responses and inflammation. nih.gov

This table presents hypothetical effects based on the activities of other pyrazine-based kinase inhibitors.

Gene Expression and Proteomic Profiling in Response to this compound

To obtain a broader understanding of the cellular response to this compound, gene expression and proteomic profiling would be invaluable. These techniques can reveal changes in the transcription of genes and the abundance of proteins following treatment, offering clues about the compound's mechanism of action and potential off-target effects.

A proteomic analysis of cells treated with tetramethylpyrazine, another pyrazine derivative, revealed changes in the expression of proteins involved in the cell cycle and signal transduction. nih.gov For example, the expression of translationally controlled tumor protein (TCTP) and galectin-3 was altered, suggesting an influence on cell growth and apoptosis. nih.gov A similar approach for this compound could identify its unique cellular signature.

Table 3: Illustrative Gene/Protein Changes in Response to a Hypothetical Kinase Inhibitor

Gene/ProteinFunctionExpected Change in Expression
Cyclin D1Cell cycle progressionDownregulation
p27 Kip1Cell cycle inhibitorUpregulation
Bcl-2Anti-apoptotic proteinDownregulation
Caspase-3Pro-apoptotic proteinUpregulation (cleavage)

This table provides illustrative examples of expected changes and is not based on direct experimental data for the specified compound.

High-Throughput Screening Approaches for Elucidating Mechanism of Action or Off-Target Interactions

High-throughput screening (HTS) represents a powerful methodology to elucidate the mechanism of action of a compound and identify potential off-target interactions. ku.edu Large libraries of compounds can be screened against panels of kinases, G-protein coupled receptors (GPCRs), or other target classes to identify primary targets and secondary interactions. nih.gov

For this compound, a kinase panel screen would be a logical first step to identify specific kinases that are inhibited by the compound. researchgate.net Subsequently, cell-based HTS assays using reporter gene constructs can be employed to assess the compound's effect on various signaling pathways in a more physiological context. oup.com These approaches can provide a comprehensive profile of the compound's biological activity and help to predict its therapeutic potential and potential for adverse effects. The use of diverse compound libraries in HTS is crucial for identifying lead compounds for drug discovery. ku.edu

Computational Chemistry and Molecular Modeling of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride

Ligand-Protein Docking and Molecular Dynamics Simulations of 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

Ligand-Protein Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies would be employed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding site of a target protein. For instance, studies on other pyrazine-containing molecules have demonstrated the importance of the pyrazine (B50134) nitrogen atoms as hydrogen bond acceptors. researchgate.net The pyrrolidine (B122466) ring can also participate in crucial interactions, and its stereochemistry, being the (S)-enantiomer, will dictate a specific orientation within the binding pocket.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding. nih.gov Following docking, an MD simulation would be performed to assess the stability of the predicted binding pose of this compound. semanticscholar.org Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds over the simulation trajectory. ekb.eg

A hypothetical MD simulation could reveal that the initial docked pose is stable, with the key hydrogen bonds identified in the docking study being maintained for a significant portion of the simulation time. This would provide greater confidence in the predicted binding mode. researchgate.net

Table 1: Hypothetical Ligand-Protein Docking and Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Docking Software AutoDock Vina, Glide, GOLD
Target Protein e.g., A specific kinase, receptor, or enzyme
Binding Site Definition Grid box centered on the known active site
Predicted Binding Affinity e.g., -8.5 kcal/mol
Key Predicted Interactions Hydrogen bond with hinge region, hydrophobic interactions with specific residues
MD Simulation Software GROMACS, AMBER
Simulation Time 100 ns
RMSD of Complex Stable trajectory after an initial equilibration period
Hydrogen Bond Occupancy High occupancy for key interactions predicted by docking

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. semanticscholar.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. shd-pub.org.rs

For a series of derivatives of this compound, a QSAR study might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the pyrazine ring and negatively correlated with the steric bulk of substituents on the pyrrolidine ring. nih.gov Such a model would be invaluable for guiding the design of new analogs with potentially improved potency. scispace.com

Table 2: Hypothetical QSAR Model for this compound Derivatives

DescriptorCoefficientInterpretation
logP (Hydrophobicity) +0.6Increased hydrophobicity is associated with higher activity.
Molecular Volume -0.2Increased molecular volume is associated with lower activity.
Dipole Moment +0.4A higher dipole moment is correlated with increased activity.
Number of H-bond donors +0.3More hydrogen bond donors are favorable for activity.

Prediction of Binding Modes and Interaction Fingerprints for this compound

The prediction of binding modes is a primary output of ligand-protein docking studies. For this compound, this would involve identifying the most likely conformation of the ligand within the binding site of its biological target. nih.gov The pyrazine core is likely to engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. researchgate.net The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors, while the N-H group of the pyrrolidine ring can act as a hydrogen bond donor.

Interaction Fingerprints are a way to represent the key interactions between a ligand and a protein in a binary or numerical format. This allows for the rapid comparison of binding modes across different ligands or different protein targets. An interaction fingerprint for this compound would encode the specific amino acid residues it interacts with and the type of interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge).

Table 3: Hypothetical Interaction Fingerprint for this compound with a Kinase Target

Interacting ResidueInteraction Type
Met123 (Hinge) Hydrogen Bond (Pyrazine N1)
Phe189 π-π Stacking (Pyrazine ring)
Val78 Hydrophobic (Pyrrolidine ring)
Asp180 Hydrogen Bond (Pyrrolidine N-H)
Leu175 Hydrophobic (Pyrrolidine ring)

Virtual Screening for Related Chemical Scaffolds Based on this compound Structure

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The structure of this compound can be used as a starting point for two main types of virtual screening: ligand-based and structure-based.

In ligand-based virtual screening , a model of the active ligand (a pharmacophore model) is created based on the key chemical features of this compound. This pharmacophore model would include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model is then used to search for other molecules in a database that have a similar arrangement of these features.

In structure-based virtual screening , the 3D structure of the target protein is used to dock a large library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further investigation.

Both approaches can lead to the discovery of novel chemical scaffolds that are structurally different from this compound but retain its biological activity. researchgate.net This process, known as scaffold hopping, is a valuable strategy for identifying new drug candidates with potentially improved properties.

Preclinical Pharmacokinetic Pk Analysis of 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

ADME studies are fundamental to characterizing the pharmacokinetic profile of a new chemical entity. These studies are typically conducted in various preclinical species, such as mice, rats, dogs, and non-human primates, to understand how the drug is handled by the body.

Absorption: The absorption of a compound is assessed following administration through various routes, most commonly oral (PO) and intravenous (IV). Key parameters determined include bioavailability (F%), which measures the fraction of an orally administered dose that reaches systemic circulation, and the maximum plasma concentration (Cmax) along with the time to reach it (Tmax). For a compound like 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride, its physicochemical properties, such as solubility and permeability, would be initial indicators of its potential oral absorption.

Distribution: Once absorbed, a drug distributes into various tissues. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the body. Tissue distribution studies, often using radiolabeled compounds, would be performed in species like rats to identify potential sites of accumulation. Plasma protein binding is also a critical factor, as only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Metabolism: Metabolism, or biotransformation, is the process by which the body chemically modifies a drug. This primarily occurs in the liver by cytochrome P450 (CYP) enzymes. The metabolic profile of this compound would be investigated to identify the major metabolic pathways.

Excretion: The final stage is the removal of the drug and its metabolites from the body, primarily through urine and feces. Excretion studies determine the routes and rates of elimination. The total clearance (CL) of the compound from the body and its elimination half-life (t½) are crucial parameters derived from these studies.

A representative table for summarizing key pharmacokinetic parameters from a hypothetical study in rats is shown below.

ParameterRouteValue (Mean ± SD)Units
Cmax OralData not availableng/mL
Tmax OralData not availableh
AUC(0-inf) OralData not availableng·h/mL
AUC(0-inf) IVData not availableng·h/mL
Bioavailability (F%) -Data not available%
Clearance (CL) IVData not availablemL/min/kg
Volume of Distribution (Vdss) IVData not availableL/kg
Half-life (t½) IVData not availableh

Metabolite Identification and Profiling of this compound

Identifying the metabolites of a new drug candidate is a critical step in preclinical development. This process helps in understanding the drug's metabolic pathways and in identifying any potentially active or toxic metabolites.

Metabolite profiling is typically conducted by analyzing plasma, urine, and feces samples collected from preclinical species after administration of the compound. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the detection and structural elucidation of metabolites. In vitro systems, such as liver microsomes and hepatocytes, are also used to generate and identify metabolites.

For a molecule with a pyrrolidine (B122466) and pyrazine (B50134) ring, common metabolic transformations could include:

Oxidation: Hydroxylation of the pyrrolidine or pyrazine ring.

N-dealkylation: Cleavage of the ether linkage.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

A table summarizing potential metabolites is presented below.

Metabolite IDProposed Structure / BiotransformationMatrix Detected
M1 Data not availableData not available
M2 Data not availableData not available
M3 Data not availableData not available

In Vitro and In Vivo Metabolic Stability Studies of this compound

Metabolic stability studies are performed to predict the in vivo clearance of a compound. These assays are crucial for selecting drug candidates with favorable pharmacokinetic properties.

In Vitro Metabolic Stability: These studies typically involve incubating the compound with liver microsomes or hepatocytes from different species, including humans. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint). This in vitro data can then be used to predict in vivo hepatic clearance.

In Vivo Metabolic Stability: In vivo studies in preclinical species provide a more comprehensive picture of the compound's metabolic fate by accounting for all relevant physiological factors. The data from these studies, such as the plasma concentration-time profile, are used to calculate the in vivo clearance and half-life of the drug.

The results from in vitro metabolic stability assays are often presented as the percentage of the compound remaining after a specific incubation time or as the in vitro half-life.

SpeciesSystemIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
Human Liver MicrosomesData not availableData not available
Rat Liver MicrosomesData not availableData not available
Dog Liver MicrosomesData not availableData not available
Human HepatocytesData not availableData not available
Rat HepatocytesData not availableData not available
Dog HepatocytesData not availableData not available

Future Directions and Emerging Research Avenues for 2 S Pyrrolidin 3 Yloxy Pyrazine Hydrochloride

Development of Advanced Preclinical Models for Further Investigation

To gain a more predictive understanding of the in vivo efficacy and potential toxicities of 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride, future research must move beyond traditional two-dimensional cell cultures and animal models. The development and utilization of advanced preclinical models that more accurately recapitulate human physiology are critical.

Human-Based In Vitro Systems: The use of human-induced pluripotent stem cells (iPSCs) to generate specific cell types (e.g., neurons, cardiomyocytes, hepatocytes) for testing will provide more relevant data on the compound's effects on human cells. Furthermore, the development of three-dimensional (3D) organoids and "organ-on-a-chip" technologies can offer insights into tissue-level responses and potential organ-specific toxicities in a dynamic, micro-physiological environment. These models can be particularly valuable for assessing the compound's activity and safety in complex tissues.

Genetically Engineered and Humanized Animal Models: For in vivo studies, the use of genetically engineered mouse models that harbor specific human genes or mutations relevant to the therapeutic target of this compound can provide a more accurate assessment of its pharmacological activity. Additionally, xenograft models, where human tumor cells are implanted into immunocompromised mice, will be essential for evaluating the anticancer potential of this compound and its analogs. nih.gov

Model TypeApplication for this compoundPotential Insights
3D Organoids Disease modeling for specific cancers or neurological disorders.Efficacy in a tissue-like context, potential for off-target effects.
Organ-on-a-Chip Assessment of ADME/Tox properties on interconnected human-derived tissues.More accurate prediction of human pharmacokinetics and toxicity.
Humanized Mice In vivo efficacy studies in a more physiologically relevant system.Better correlation of preclinical findings with potential clinical outcomes.

Integration with Novel Drug Discovery Technologies and Methodologies

The integration of computational and artificial intelligence (AI) based technologies is set to revolutionize the discovery and optimization of novel therapeutics based on the this compound scaffold. These technologies can significantly accelerate the drug discovery pipeline, reduce costs, and improve the quality of drug candidates.

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning algorithms can be employed to analyze large datasets to identify novel therapeutic targets for this compound. rsc.org Furthermore, these technologies can be used for in silico screening of virtual libraries of analogs to predict their binding affinities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicities. mdpi.com Generative AI models can even design novel molecules with optimized properties based on the core scaffold.

Computational Chemistry and Molecular Modeling: Advanced molecular modeling techniques, such as molecular dynamics simulations and free energy perturbation calculations, can provide a deeper understanding of the binding interactions between this compound and its biological targets at an atomic level. This knowledge is invaluable for the rational design of more potent and selective analogs. semanticscholar.org

TechnologyApplicationPotential Outcome
Machine Learning Predicting ADME/Tox properties of virtual analogs.Prioritization of compounds with favorable drug-like properties for synthesis.
Generative AI De novo design of novel pyrazine-pyrrolidine derivatives.Identification of novel chemical matter with improved potency and selectivity.
Molecular Dynamics Simulating the dynamic interaction with the target protein.Understanding the mechanism of action and identifying key binding interactions.

Potential for Scaffold Diversification and Analog Generation Based on this compound

The this compound structure serves as a promising starting point for the generation of a diverse library of analogs with potentially improved therapeutic properties. Strategic modifications to the core scaffold can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement: The concept of "scaffold hopping," where the core heterocyclic system is replaced with a structurally different but functionally similar moiety, can be employed to discover novel chemotypes with improved properties. mdpi.com For instance, the pyrazine (B50134) ring could be replaced with other nitrogen-containing heterocycles to modulate the electronic and steric properties of the molecule. Similarly, bioisosteric replacement of the pyrrolidine (B122466) ring or the ether linkage can be explored to fine-tune the compound's interaction with its target and improve its metabolic stability.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships by synthesizing and testing a focused library of analogs is crucial. Modifications can be made at several positions, including the pyrazine ring, the pyrrolidine ring, and the ether linkage. The insights gained from these SAR studies will guide the design of next-generation compounds with optimized therapeutic potential. nih.gov

Modification StrategyExampleDesired Outcome
Scaffold Hopping Replacing the pyrazine core with a pyrimidine (B1678525) or pyridazine.Novel intellectual property, potentially improved ADME properties.
Analog Synthesis Substitution on the pyrazine or pyrrolidine rings.Enhanced target potency and selectivity, improved metabolic stability.
Linker Modification Altering the ether linkage to an amine or amide.Modulated flexibility and hydrogen bonding capacity.

Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach to fully realize the therapeutic potential of this compound. By bringing together experts from various scientific disciplines, research efforts can be synergistic and more impactful.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. Academic labs can contribute expertise in target identification, mechanism of action studies, and the development of novel synthetic methodologies, while industry partners can provide resources for large-scale screening, preclinical and clinical development, and regulatory affairs.

Interdisciplinary Research Teams: The formation of research teams comprising medicinal chemists, computational scientists, pharmacologists, and clinicians will be essential for a holistic approach to the development of this compound. mdpi.com This interdisciplinary collaboration ensures that all critical aspects of the drug discovery process, from molecular design to clinical translation, are addressed in an integrated manner. The diverse biological activities reported for various pyrazine derivatives, from anticancer to antimicrobial, underscore the need for broad collaborative efforts to explore the full potential of this chemical class. nih.govnih.govresearchgate.net

Collaboration TypeKey ContributorsPrimary Goal
Academia-Industry University researchers and pharmaceutical R&D teams.Translation of basic research findings into clinical candidates.
Interdisciplinary Teams Chemists, Biologists, Computational Scientists, Clinicians.Integrated and comprehensive drug discovery and development program.
Open Science Initiatives Sharing of data and research tools among the scientific community.Acceleration of research progress and avoidance of duplicated efforts.

Q & A

Basic Research Questions

Q. What biochemical pathways are modulated by 2-((S)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride, and how can researchers validate these interactions experimentally?

  • Methodological Answer : The compound likely influences pathways such as necroptosis and cellular metabolism, based on structural analogs (e.g., pyrrolopyrazine derivatives). To validate:

  • Use gene expression profiling (e.g., RNA-seq) to identify differentially regulated pathways.
  • Perform enzyme activity assays (e.g., spectrophotometric assays) to quantify target modulation.
  • Combine with knockdown/knockout models to confirm pathway specificity .

Q. What experimental approaches are recommended for determining the optimal therapeutic dosage in preclinical models?

  • Methodological Answer :

  • Conduct dose-response studies in animal models, monitoring efficacy (e.g., anti-necroptotic activity) and toxicity (e.g., organ histopathology).
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with biological effects.
  • Key finding: Lower doses (e.g., 5–10 mg/kg) may retain efficacy without adverse effects, while higher doses (>20 mg/kg) risk toxicity .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Adapt one-pot synthesis strategies using basic ionic liquids (e.g., [BMIM]OH) as dual solvent-catalysts, which optimize reaction efficiency and reduce byproducts.
  • Key parameters: Temperature (120°C), reaction time (180 min), and co-solvents (e.g., DMSO) to enhance yield (up to 49% in analogous pyrazine derivatives) .

Advanced Research Questions

Q. How can contradictions in metabolic pathway data for this compound be resolved across studies?

  • Methodological Answer :

  • Perform comparative metabolic profiling using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite flux under controlled conditions.
  • Analyze enzyme isoforms (e.g., cytochrome P450 variants) via recombinant enzyme assays to identify metabolic variability.
  • Use in silico metabolic prediction tools (e.g., Schrödinger’s BioLuminate) to model interactions and reconcile discrepancies .

Q. What advanced computational methods are suitable for studying its molecular interactions?

  • Methodological Answer :

  • Employ multiconfiguration time-dependent Hartree (MCTDH) simulations to model 24-mode vibrational dynamics, capturing S₁-S₂ electronic state couplings.
  • Validate with UV-Vis absorption spectra to ensure accuracy in potential energy surface calculations .

Q. How can statistical optimization methods improve formulation design for sustained-release applications?

  • Methodological Answer :

  • Compare response surface methodologies (e.g., central composite design vs. orthogonal design) to optimize excipient ratios and release kinetics.
  • Key parameters: Polymer matrix composition, drug loading, and dissolution pH.
  • Reference study: Tetramethylpyrazine hydrochloride (TMPH) formulations achieved sustained release using factorial designs .

Q. What mechanisms govern the subcellular localization of this compound, and how does this impact its therapeutic efficacy?

  • Methodological Answer :

  • Use confocal microscopy with fluorescent probes to track localization in organelles (e.g., mitochondria, lysosomes).
  • Investigate post-translational modifications (e.g., phosphorylation) that may direct compartmentalization.
  • Correlate localization patterns with functional outcomes (e.g., apoptosis inhibition) .

Key Notes

  • Methodological answers emphasize reproducible techniques over speculative mechanisms.
  • Advanced questions integrate cross-disciplinary approaches (e.g., computational biology, formulation statistics).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.